FA-Lys-Ala-OH

Overview

Description

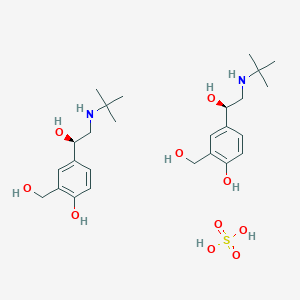

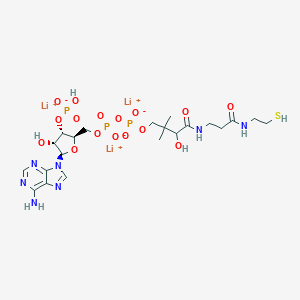

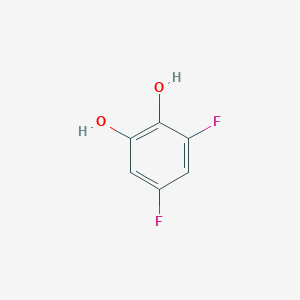

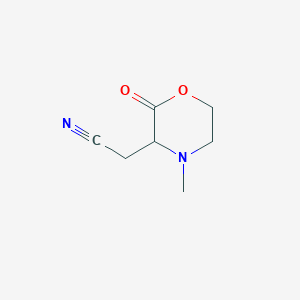

FA-Lys-Ala-OH is a compound with the molecular formula C16H23N3O5 . It is a peptide derivative that can be obtained by the formal condensation of the carboxy group of L-alanine with the alpha-amino group of L-lysine .

Synthesis Analysis

The synthesis of FA-Lys-Ala-OH involves a series of reactions with sequential lengthening of the peptide chain starting from the C terminus . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity . The BOC (tert-butyloxycarbonyl) group for protection was replaced with a carbobenzoxy group, which provided for a one-step removal of the protection of both amino groups in mild conditions .

Molecular Structure Analysis

The molecular structure of FA-Lys-Ala-OH is characterized by its molecular formula C16H23N3O5 . The compound is synthesized in the mitochondria and is a cofactor in the enzymatic nutrient breakdown .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of FA-Lys-Ala-OH are based on mixed anhydrides and activated esters . This method has been shown to obtain the tetrapeptide at high yield .

Scientific Research Applications

Enzyme-Cleavable Oligonucleotides

This compound has been used in the development of enzyme-cleavable oligonucleotides . Inspired by the cathepsin B-sensitive dipeptide linkers in antibody–drug conjugates (ADCs), researchers have developed Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides . This application allows for stimulus-responsive and site-specific cleavage of DNA .

Bioprinting Applications

The compound is part of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, which contain an aliphatic region and a Lys residue . These peptides have been proposed as a scaffold for bioprinting applications .

Hydrogel-Based Biomedical Applications

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The Fmoc-derivatives of series K, including this compound, have been found to retain their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

ACE Substrates

The FA-peptides M-1400 and M-1410, which include this compound, are common ACE substrates . This makes them useful in research related to the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin system that regulates blood pressure.

Safety and Hazards

Future Directions

The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task such that the list of methods used for peptide synthesis started during the last century continues to grow .

Mechanism of Action

Target of Action

FA-Lys-Ala-OH primarily targets plasmin , a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration . It also acts as a substrate for a continuous spectrophotometric assay of human plasma carboxypeptidase N and carboxypeptidase B .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it displays higher inhibitory activity against plasmin than EACA . The most active and selective inhibitor of plasmin was found to be the compound H–d-Ala–Phe–Lys–EACA–NH2 .

Biochemical Pathways

FA-Lys-Ala-OH affects the biochemical pathways involving its targets. Plasmin, for example, plays a crucial role in fibrin cleavage, a key process in blood coagulation . By inhibiting plasmin, FA-Lys-Ala-OH can potentially influence these pathways and their downstream effects.

Result of Action

The inhibition of plasmin by FA-Lys-Ala-OH can have several molecular and cellular effects. For instance, it can potentially prevent plasmin over-activity, which is implicated in blood coagulation disorders . This could be beneficial in clinical scenarios such as surgeries where controlling blood loss is crucial.

properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5/c1-11(16(22)23)18-15(21)13(6-2-3-9-17)19-14(20)8-7-12-5-4-10-24-12/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,21)(H,19,20)(H,22,23)/b8-7+/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYDXEHJPCUCAI-DDOQPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FA-Lys-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)